molecular formula C17H20O3 B4933377 1-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzene

1-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzene

Cat. No.: B4933377
M. Wt: 272.34 g/mol
InChI Key: WGPWUWKUONBRTL-UHFFFAOYSA-N
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Description

1-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of an ethoxy group and a 3-methylphenoxy group attached to a benzene ring through an ethoxy linkage

Properties

IUPAC Name

1-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3/c1-3-18-15-7-9-16(10-8-15)19-11-12-20-17-6-4-5-14(2)13-17/h4-10,13H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPWUWKUONBRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzene typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and activity. Pathways involved may include oxidative stress response and signal transduction .

Comparison with Similar Compounds

1-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzene can be compared with similar compounds such as:

The uniqueness of this compound lies in its dual ethoxy and 3-methylphenoxy groups, which confer distinct chemical and biological properties.

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